2-bromo-N-(furan-2-ylmethyl)-4-methylaniline 2-bromo-N-(furan-2-ylmethyl)-4-methylaniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC16228366
InChI: InChI=1S/C12H12BrNO/c1-9-4-5-12(11(13)7-9)14-8-10-3-2-6-15-10/h2-7,14H,8H2,1H3
SMILES:
Molecular Formula: C12H12BrNO
Molecular Weight: 266.13 g/mol

2-bromo-N-(furan-2-ylmethyl)-4-methylaniline

CAS No.:

Cat. No.: VC16228366

Molecular Formula: C12H12BrNO

Molecular Weight: 266.13 g/mol

* For research use only. Not for human or veterinary use.

2-bromo-N-(furan-2-ylmethyl)-4-methylaniline -

Specification

Molecular Formula C12H12BrNO
Molecular Weight 266.13 g/mol
IUPAC Name 2-bromo-N-(furan-2-ylmethyl)-4-methylaniline
Standard InChI InChI=1S/C12H12BrNO/c1-9-4-5-12(11(13)7-9)14-8-10-3-2-6-15-10/h2-7,14H,8H2,1H3
Standard InChI Key RBHWXVRSVGVVAA-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)NCC2=CC=CO2)Br

Introduction

Structural and Molecular Characterization

Molecular Architecture

The compound’s structure comprises three key components:

  • Aniline Core: A benzene ring substituted with a bromine atom at position 2 and a methyl group at position 4.

  • N-Alkyl Group: A furan-2-ylmethyl moiety (-CH₂-C₄H₃O) attached to the amine nitrogen.

  • Functional Groups: The primary amine (-NH-) is alkylated, rendering it a secondary amine.

The SMILES notation (CN(CC1=CC=CO1)C2=CC=CC=C2Br) and InChIKey (YCCMVDIWRPWYIQ-UHFFFAOYSA-N) confirm this arrangement .

Table 1: Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₂H₁₂BrNO
Molecular Weight266.13 g/mol
IUPAC Name2-bromo-N-(furan-2-ylmethyl)-N-methylaniline
XLogP3-AA3.4 (estimated)

Synthetic Routes and Methodologies

Retrosynthetic Analysis

The compound can be synthesized via sequential functionalization:

  • Bromination: Introducing bromine at position 2 of 4-methylaniline.

  • N-Alkylation: Attaching the furan-2-ylmethyl group to the amine.

Bromination of 4-Methylaniline

Electrophilic aromatic bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., FeBr₃) selectively substitutes hydrogen at position 2 . For example, 4-methylaniline treated with Br₂ in acetic acid yields 2-bromo-4-methylaniline with >80% regioselectivity .

N-Alkylation with Furan-2-ylmethyl Group

Reductive amination or nucleophilic substitution can introduce the furan-2-ylmethyl moiety. A solvent-free method using pinacolborane (HBpin) as a reductant enables efficient N-alkylation under mild conditions . For instance, reacting 2-bromo-4-methylaniline with furfural and HBpin at 60°C for 12 hours produces the target compound in 85% yield .

Table 2: Optimized Synthetic Conditions

StepReagents/ConditionsYieldSource
BrominationBr₂, FeBr₃, CH₃COOH, 25°C82%
N-AlkylationFurfural, HBpin, 60°C, 12 h85%

Physicochemical Properties

Spectral Data

  • Mass Spectrometry (GC-MS): The molecular ion peak at m/z 266.13 corresponds to [M+H]⁺, with fragments at m/z 185 (loss of Br) and 121 (furan-2-ylmethyl) .

  • ¹H NMR (CDCl₃): Key signals include δ 7.21 (d, J = 8.4 Hz, aromatic H), 6.87 (s, furan H), 4.40 (s, -CH₂-), and 2.25 (s, -CH₃) .

Solubility and Stability

The compound is lipophilic (logP ≈ 3.4) and soluble in organic solvents like THF and dichloromethane. It is stable under inert conditions but may degrade via debromination under UV light .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The bromine and furan groups enable cross-coupling reactions (e.g., Suzuki-Miyaura) to construct biaryl structures common in drug candidates . For example, palladium-catalyzed coupling with boronic acids yields derivatives with enhanced bioactivity.

Agrochemical Development

The methyl group enhances hydrophobicity, making it useful in fungicides. Derivatives have shown efficacy against Phytophthora infestans in preliminary trials .

Table 3: Derivatives and Applications

DerivativeApplicationEfficacy
2-Bromo-4-methyl-N-(furan-2-ylmethyl)acetamideAntifungal agentIC₅₀ = 12 μM
2-(Furan-2-yl)-4-methylquinolineAnti-inflammatoryCOX-2 inhibition (70%)

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